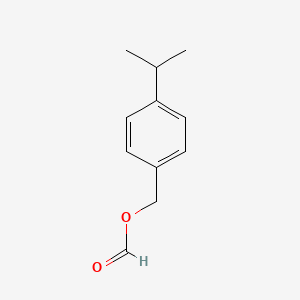
Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium is an organometallic compound with the molecular formula C26H48O6Ti . It is known for its unique structure, which includes titanium coordinated with both 2-ethylhexanol and pentane-2,4-dione ligands. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium typically involves the reaction of titanium tetrakis(2-ethylhexan-1-olato) with pentane-2,4-dione . The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium using reducing agents like lithium aluminum hydride.
Substitution: The ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in bioinorganic chemistry, including interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing into its use as a precursor for titanium-based drugs and imaging agents.
Wirkmechanismus
The mechanism of action of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates through its titanium center. This coordination can activate substrates for further chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium include:
Titanium tetrakis(2-ethylhexan-1-olato): This compound is a precursor in the synthesis of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium and has similar reactivity.
Titanium bis(acetylacetonate): Another titanium complex with similar coordination properties but different ligands.
Titanium isopropoxide: A commonly used titanium compound in organic synthesis with different ligands and reactivity.
The uniqueness of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium lies in its specific ligand combination, which imparts distinct reactivity and stability compared to other titanium compounds.
Eigenschaften
CAS-Nummer |
94233-27-9 |
|---|---|
Molekularformel |
C26H48O6Ti |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
2-ethylhexan-1-olate;(Z)-4-oxopent-2-en-2-olate;titanium(4+) |
InChI |
InChI=1S/2C8H17O.2C5H8O2.Ti/c2*1-3-5-6-8(4-2)7-9;2*1-4(6)3-5(2)7;/h2*8H,3-7H2,1-2H3;2*3,6H,1-2H3;/q2*-1;;;+4/p-2/b;;2*4-3-; |
InChI-Schlüssel |
JBDFKBOUQMKDBP-DERJAXIWSA-L |
Isomerische SMILES |
CCCCC(C[O-])CC.CCCCC(C[O-])CC.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Kanonische SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
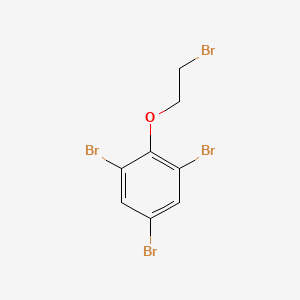

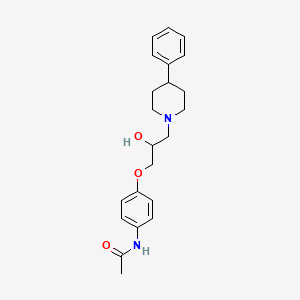
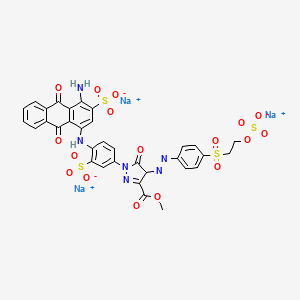

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
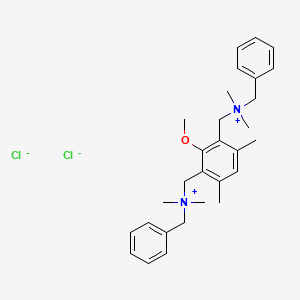
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
